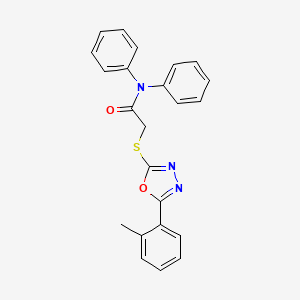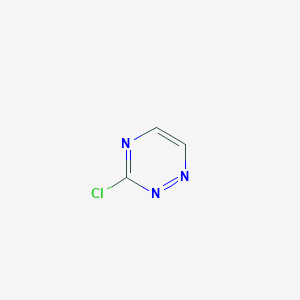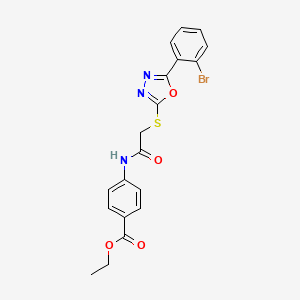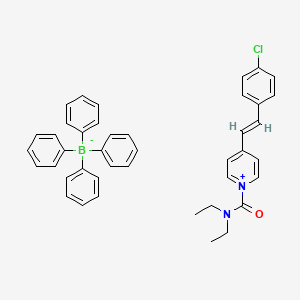
N,N-Diphenyl-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diphenyl-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps. One common approach is the reaction of N,N-diphenylacetamide with 5-(o-tolyl)-1,3,4-oxadiazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diphenyl-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
N,N-Diphenyl-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N,N-Diphenyl-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The oxadiazole ring and the thioacetamide group are key functional groups that contribute to its biological activity. These groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diphenyl-1,3,4-oxadiazole-2-thiol
- N,N-Diphenyl-2-thioacetamide
- N,N-Diphenyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
Uniqueness
N,N-Diphenyl-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to the presence of both the oxadiazole ring and the thioacetamide group
Propriétés
Formule moléculaire |
C23H19N3O2S |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C23H19N3O2S/c1-17-10-8-9-15-20(17)22-24-25-23(28-22)29-16-21(27)26(18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-15H,16H2,1H3 |
Clé InChI |
RNKLIESBJIJONW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11772940.png)

![N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B11772944.png)

![2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11772951.png)


![2-(Difluoromethoxy)-6-methylbenzo[d]oxazole](/img/structure/B11772972.png)
![8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11772981.png)
